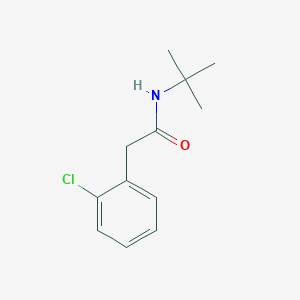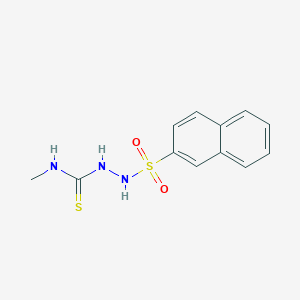![molecular formula C19H16F2O3 B5738997 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. DBCO is a chromone derivative that has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is in the field of bioconjugation, where it is used as a reactive handle for the conjugation of biomolecules. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one reacts with azide-containing biomolecules through a copper-free click reaction, which results in a stable covalent bond between the two molecules. This reaction has been used in a variety of applications, including the labeling of proteins, peptides, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is not well understood, but it is believed to involve the interaction of the compound with cellular proteins. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to bind to the active site of some proteins, which can result in the inhibition of enzymatic activity. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to induce cell death in some cancer cell lines, although the mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to react with azide-containing biomolecules, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and beta-secretase. 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cell lines, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its ability to react with azide-containing biomolecules through a copper-free click reaction. This reaction is highly specific and results in a stable covalent bond between the two molecules. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been shown to have a low toxicity profile, which makes it suitable for use in a variety of experiments.
One of the limitations of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its relatively low yield during synthesis. Additionally, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one in scientific research. One area of interest is the development of new bioconjugation strategies using 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one. Additionally, there is interest in exploring the potential of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, which could lead to the development of new applications for this compound.
Métodos De Síntesis
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 3,4,7-trimethylchromone with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate compound. This is followed by the reaction of the intermediate compound with potassium carbonate and copper(I) iodide to yield the final product, 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one. The yield of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is typically around 50%, and the compound is purified using column chromatography.
Propiedades
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-10-6-16(23-9-13-4-5-14(20)8-15(13)21)18-11(2)12(3)19(22)24-17(18)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBPLGYZHGCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)
![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5738923.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)


![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)